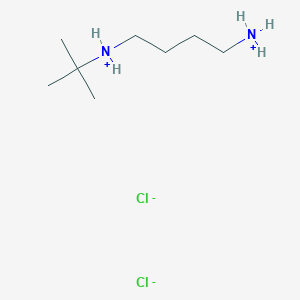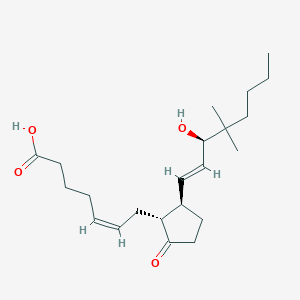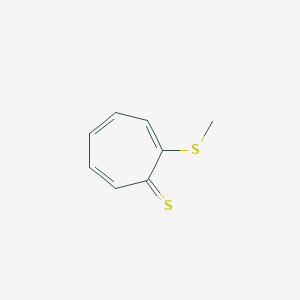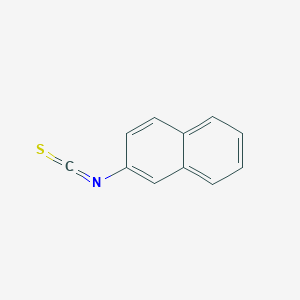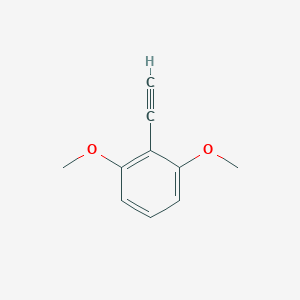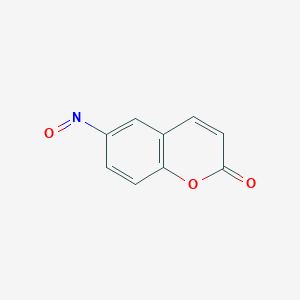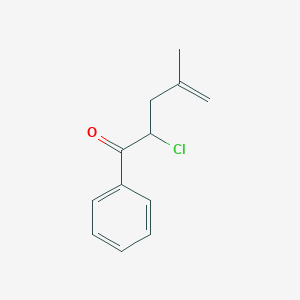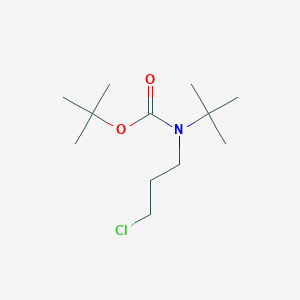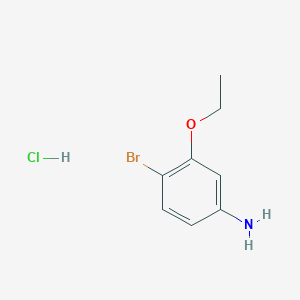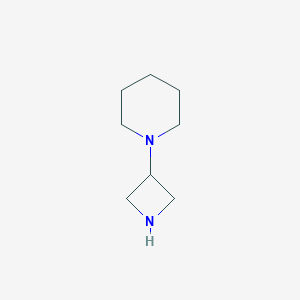![molecular formula C11H17NSi B158861 PYRIDINE,2-[1-[(TRIMETHYLSILYL)METHYL]ETHENYL]-(9CI) CAS No. 137190-16-0](/img/structure/B158861.png)
PYRIDINE,2-[1-[(TRIMETHYLSILYL)METHYL]ETHENYL]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PYRIDINE,2-[1-[(TRIMETHYLSILYL)METHYL]ETHENYL]-(9CI) is an organosilicon compound with the molecular formula C11H17NSi and a molecular weight of 191.34 g/mol. This compound is characterized by the presence of a pyridine ring attached to a silicon atom through a prop-2-enyl group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PYRIDINE,2-[1-[(TRIMETHYLSILYL)METHYL]ETHENYL]-(9CI) typically involves the reaction of 2-pyridin-2-ylprop-2-enyl chloride with trimethylsilane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for PYRIDINE,2-[1-[(TRIMETHYLSILYL)METHYL]ETHENYL]-(9CI) are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods while ensuring safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
PYRIDINE,2-[1-[(TRIMETHYLSILYL)METHYL]ETHENYL]-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the silicon atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
PYRIDINE,2-[1-[(TRIMETHYLSILYL)METHYL]ETHENYL]-(9CI) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in biological assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of PYRIDINE,2-[1-[(TRIMETHYLSILYL)METHYL]ETHENYL]-(9CI) involves its ability to participate in electrophilic substitution reactions. The silicon atom in the compound stabilizes the formation of a carbocation intermediate, which then undergoes further reactions. The electron-donating properties of the silicon atom play a crucial role in these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used as a reducing agent.
Allyltrimethylsilane: Similar in structure but with an allyl group instead of a pyridinyl group, used in electrophilic substitution reactions.
Vinyltrimethylsilane: Contains a vinyl group and is used in various organic synthesis reactions.
Uniqueness
PYRIDINE,2-[1-[(TRIMETHYLSILYL)METHYL]ETHENYL]-(9CI) is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications where the pyridine ring can participate in coordination chemistry or act as a directing group .
Eigenschaften
IUPAC Name |
trimethyl(2-pyridin-2-ylprop-2-enyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NSi/c1-10(9-13(2,3)4)11-7-5-6-8-12-11/h5-8H,1,9H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWARUKOPRLOPIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(=C)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
